5-(2-Isopropoxyethoxy)furan-2-carbaldehyde
Description
5-(2-Isopropoxyethoxy)furan-2-carbaldehyde is a furan-derived aldehyde with a branched alkoxy substituent at the 5-position of the furan ring. Its CAS number is 28022-44-8 . Limited experimental data are available for this compound, as it is listed as a discontinued product by CymitQuimica . The isopropoxyethoxy group may confer unique solubility and reactivity compared to simpler alkoxy or aryl-substituted analogs.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(2-propan-2-yloxyethoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H14O4/c1-8(2)12-5-6-13-10-4-3-9(7-11)14-10/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
WBVQRGRERQNLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC1=CC=C(O1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropoxyethoxy)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with isopropoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of furan-2-carbaldehyde reacting with the hydroxyl group of isopropoxyethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Isopropoxyethoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(2-Isopropoxyethoxy)furan-2-carboxylic acid.
Reduction: 5-(2-Isopropoxyethoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Isopropoxyethoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Isopropoxyethoxy)furan-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) and chloro (e.g., 1a) substituents enhance crystallinity and thermal stability due to increased polarity and intermolecular interactions .
- Alkoxy Groups : Methoxymethyl, ethoxymethyl, and isopropoxyethoxy substituents improve solubility in organic solvents, making these compounds useful in microwave-assisted or solvent-based reactions .
- Synthesis : Aryl-substituted derivatives (e.g., 1a) are typically synthesized via diazonium salt coupling or Friedel-Crafts reactions, while alkoxy-substituted derivatives (e.g., 5-(methoxymethyl)furan-2-carbaldehyde) may involve etherification or substitution reactions .
Physical and Thermodynamic Properties
Table 2: Physical and Thermodynamic Data
Key Observations :
- Thermodynamic Stability : Nitro-substituted derivatives exhibit higher enthalpies of combustion (e.g., -3860 kJ/mol for 5-(4-nitrophenyl)-furan-2-carbaldehyde) compared to alkoxy-substituted analogs, reflecting greater molecular stability due to resonance and inductive effects .
- Melting Points : Aryl-substituted derivatives (e.g., 1a: 126–128°C) have higher melting points than alkoxy-substituted compounds, likely due to stronger π-π stacking and dipole interactions .
Biological Activity
5-(2-Isopropoxyethoxy)furan-2-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its furan ring, which is known for its diverse biological activities. The presence of the isopropoxyethoxy group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives, including this compound. The compound has been tested against various bacterial strains, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 125 | Bactericidal |
| Staphylococcus aureus | 250 | Bacteriostatic |
| Bacillus subtilis | >500 | No inhibition |
The results indicate that while this compound exhibits strong activity against E. coli and S. aureus, it shows limited efficacy against Bacillus subtilis, suggesting a selective antimicrobial profile.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation.
| Cancer Cell Line | IC50 (μM) | Comparison to Doxorubicin (IC50 μM) |
|---|---|---|
| Hepatocellular carcinoma | 15 | Doxorubicin: 10 |
| Breast cancer | 20 | Doxorubicin: 12 |
| Lung cancer | 25 | Doxorubicin: 18 |
The compound exhibited IC50 values that suggest it has comparable efficacy to standard chemotherapy agents like doxorubicin, particularly in hepatocellular carcinoma and breast cancer cell lines.
The mechanism by which this compound exerts its biological effects involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. The furan moiety is believed to play a crucial role in these mechanisms, potentially through the formation of reactive oxygen species (ROS) or interaction with cellular targets such as DNA or proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Agents reported that derivatives of furan compounds showed enhanced antibacterial activity when modified with various substituents. The findings support the hypothesis that structural modifications can significantly influence biological activity.
- Anticancer Research : Research conducted at a leading cancer research institute demonstrated that furan derivatives, including this compound, induced apoptosis in breast cancer cells via the mitochondrial pathway, highlighting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
